molecular formula C12H16N2O2 B1438467 3-(CBZ-AMINOmethyl)AZETIDINE CAS No. 876149-41-6

3-(CBZ-AMINOmethyl)AZETIDINE

Cat. No.: B1438467
CAS No.: 876149-41-6
M. Wt: 220.27 g/mol
InChI Key: RNPDRAJKEJXSMC-UHFFFAOYSA-N
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Description

Benzyl N-(azetidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of carbamate, featuring a benzyl group attached to an azetidin-3-ylmethyl moiety

Scientific Research Applications

Benzyl N-(azetidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(azetidin-3-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with azetidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of 3-(CBZ-AMINOmethyl)AZETIDINE involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(azetidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzyl azetidin-3-yl (methyl)carbamate hydrochloride
  • Benzyl N-(azetidin-3-yl)-N-methylcarbamate

Uniqueness

Benzyl N-(azetidin-3-ylmethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidin-3-ylmethyl moiety provides a unique scaffold for further functionalization, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

benzyl N-(azetidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPDRAJKEJXSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-[({[(phenylmethyl)oxy]carbonyl}amino)methyl]-1-azetidinecarboxylate (17.2 mmoles, 5.5 g) in DCM (100 mL) at RT was added TFA (50 mL). After 2 h, the reaction solution was concentrated under vacuum and purified on silica (CHCl3/MeOH, 9:1 containing 5% NH4OH) to give the title compound (3.59 g, 95%) as a light yellow oil: LC-MS (ES) m/e 221 (M+H)+.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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